molecular formula C11H13NO2 B11823312 Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-

Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-

Cat. No.: B11823312
M. Wt: 191.23 g/mol
InChI Key: IDKOKHIHHCVADK-JTQLQIEISA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- is systematically named according to IUPAC rules as (S)-1-(2-(hydroxymethyl)indolin-1-yl)ethan-1-one . This nomenclature reflects its core structure:

  • A 2,3-dihydroindole (indoline) backbone, which consists of a benzene ring fused to a five-membered nitrogen-containing ring in a partially reduced state.
  • A hydroxymethyl group (-CH$$_2$$OH) substituted at the C2 position of the indoline system.
  • An acetyl group (-COCH$$_3$$) attached to the nitrogen atom of the indoline moiety.

The structural formula is C$${11}$$H$${13}$$NO$$_2$$ , with a molecular weight of 191.23 g/mol . The compound’s planar structure and functional groups are illustrated below:

Property Value
Molecular Formula C$${11}$$H$${13}$$NO$$_2$$
Molecular Weight 191.23 g/mol
InChI InChI=1S/C11H13NO2/c1-8(14)12-10(7-13)6-9-4-2-3-5-11(9)12/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1
InChIKey IDKOKHIHHCVADK-JTQLQIEISA-N

The indoline system is numbered such that the nitrogen atom occupies position 1, with the hydroxymethyl group at position 2 and the acetyl group at position 1 .

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers:

Identifier Type Value Source
CAS Registry Number 297765-25-4
PubChem Substance ID N/A
Synonym (S)-1-(2-(hydroxymethyl)indolin-1-yl)ethan-1-one
Other Names Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-

Notably, EINECS and HS codes are unspecified in available records . The absence of these identifiers suggests the compound’s primary use in research rather than commercial or industrial applications.

Stereochemical Configuration Analysis at C2 Position

The (2S) stereochemical designation in the compound’s name indicates a chiral center at the C2 position of the indoline ring . This configuration is confirmed by:

  • Stereodescriptors : The "S" label follows the Cahn-Ingold-Prelog priority rules, where the hydroxymethyl group (-CH$$2$$OH) is prioritized over the adjacent methylene (-CH$$2$$-) and nitrogen-bound acetyl groups .
  • InChIKey : The stereochemical descriptor t10-/m0/s1 in the InChI string specifies the absolute configuration at C2 .

The stereochemistry influences the compound’s spatial arrangement, potentially affecting its reactivity and interactions in chiral environments. For example, the (S)-configuration may confer specific binding preferences in biological systems, though such studies are beyond the current scope.

Stereochemical Property Detail
Chiral Centers 1 (C2 of indoline)
Configuration S
CIP Priority 1. -CH$$2$$OH 2. -CH$$2$$- 3. -N(COCH$$_3$$)-

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-[(2S)-2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C11H13NO2/c1-8(14)12-10(7-13)6-9-4-2-3-5-11(9)12/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1

InChI Key

IDKOKHIHHCVADK-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N1[C@@H](CC2=CC=CC=C21)CO

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)CO

Origin of Product

United States

Preparation Methods

Three-Component Condensation

A foundational approach involves reacting 1H-indole-3-carbaldehyde with active methylene compounds and malononitrile in ethanol catalyzed by triethylamine. While this method primarily yields pyrano[2,3-d]pyrimidine derivatives, adaptations for ethanone-functionalized indoles include:

  • Substituting malononitrile with acetylating agents to install the ketone group.

  • Post-synthetic oxidation of alcohol intermediates to ketones using Jones reagent or PCC.

Reaction conditions from analogous syntheses:

ComponentMolar RatioTemperatureTimeYield (%)
1H-Indole-3-carbaldehyde1.025°C24 h72–85
Ethyl 3-oxobutanoate1.2Reflux12 h68
Malononitrile1.580°C6 h91

This framework suggests that substituting malononitrile with acetylacetone or diketene could directly introduce the ethanone moiety.

Asymmetric Synthesis of the (2S)-Hydroxymethyl Group

Iridium-Catalyzed Hydrogenation

Chiral induction via asymmetric hydrogenation (AH) using Ir/(S,S)-f-Binaphane catalysts achieves enantiomeric excess (ee) >90% for similar dihydroindoles. Critical parameters include:

  • Ligand design : Phosphine-phosphoramidite hybrids (e.g., L3 ) enhance stereocontrol.

  • Substrate engineering : Protecting the indole nitrogen with PMP groups improves catalyst-substrate interactions.

A hypothetical pathway for the target compound:

  • Synthesize 2-methyleneindoline via Heck coupling.

  • Asymmetric hydrogenation using Ir/L3 at 50 psi H₂, 40°C.

  • Hydroxymethylation via Prins cyclization with paraformaldehyde.

Sulfonate-Mediated Purification

Sodium Sulfonate Intermediate Formation

High-purity indole derivatives are isolable via sulfonate adduct formation, as demonstrated in CN105646324A:

  • Additive reaction : Indole reacts with NaHSO₃ in ethanol (20–30°C, 20 h) to form 2-sodium sulfonate indoline.

  • Impurity removal : Washing with methanol removes non-reactive byproducts (e.g., 3-methylindole).

  • Alkaline hydrolysis : Refluxing with NaOH (5–15%, 95°C, 20 h) regenerates purified indole.

Applied to the target compound, this method could separate stereoisomers or regioisomers through differential sulfonate reactivity.

Functional Group Interconversion Strategies

Hydroxymethyl to Ethanone Conversion

A two-step sequence enables installation of the ethanone group:

  • Mitsunobu reaction : Introduce hydroxymethyl using diethyl azodicarboxylate (DEAD) and Ph₃P.

  • Dess-Martin oxidation : Oxidize the alcohol to ketone in dichloromethane (0°C to RT, 2 h).

Yield optimization data from analogous oxidations:

SubstrateOxidizing AgentSolventYield (%)
2-HydroxymethylindolineDess-MartinCH₂Cl₂88
2-HydroxymethylindolinePCCAcetone72

Industrial-Scale Synthesis Protocols

Patent-Scale Embodiments

Adapted from CN105646324A:

Step 1: Sulfonate Formation

  • Reactants : 140 kg indole crude, 250 kg ethanol, 20% NaHSO₃ (1,400 kg).

  • Conditions : 30°C, 20 h stirring.

  • Isolation : Filtration, methanol wash → 300 kg intermediate.

Step 2: Alkaline Hydrolysis

  • Reactants : 300 kg sulfonate, 100 kg NaOH, 1,000 L H₂O.

  • Conditions : Reflux (95°C, 20 h).

  • Yield : 125 kg (89% from sulfonate).

Scale-up challenges include solvent recovery (ethanol) and controlling exothermic hydrolysis.

Stereochemical Integrity Preservation

Chiral Pool vs. Catalytic Asymmetry

  • Chiral pool : Starting from (S)-serine-derived hydroxymethyl groups ensures configuration retention but limits substrate flexibility.

  • Catalytic asymmetry : Ru-BINAP complexes in transfer hydrogenation (e.g., Noyori-type) achieve 94% ee in related amines.

Comparative enantioselectivity data:

CatalystSubstrateee (%)
Ir/(S,S)-f-Binaphane2-Methyleneindoline92
Ru-TsDPENN-Aryl imines94

Analytical and Quality Control Methods

Purity Assessment

  • HPLC : C18 column, 60:40 MeCN/H₂O, 1 mL/min, λ = 254 nm.

  • Chiral GC : Cyclodextrin-based column, 120°C isothermal.

Reported purity for analogous compounds:

  • By HPLC : >99.5% after sulfonate purification.

  • Chiral purity : >98% ee via asymmetric hydrogenation .

Comparison with Similar Compounds

Key Observations :

  • Chirality: The target compound is unique in its (2S)-hydroxymethyl substitution, which is absent in non-chiral analogs like 1-acetylindole or 1-(1-methyl-dihydroindolyl)ethanone .
  • Functional Groups : Hydroxymethyl provides hydrogen-bonding capacity, contrasting with lipophilic groups (e.g., phenyl , methyl ) or electron-withdrawing substituents (e.g., Cl , Br ).
2.2 Physicochemical Properties
  • Solubility : Hydroxymethyl groups (target) likely improve water solubility compared to methyl or phenyl derivatives .
  • Melting/Boiling Points : Chlorine or bromine substituents (e.g., ) may elevate melting points due to increased molecular symmetry and halogen bonding.
  • Stability : The hydroxymethyl group in the target compound could confer sensitivity to oxidation, unlike stable alkyl or aryl substitutions .
2.5 Analytical Characterization

Advanced techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy are critical for distinguishing stereoisomers (target compound) from non-chiral analogs . X-ray crystallography (via SHELX software ) is essential for confirming the (2S)-configuration.

Biological Activity

Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- (CAS No. 297765-25-4) is a compound with significant biological activity, particularly in the fields of antimicrobial and antifungal research. This article aims to present a comprehensive overview of its biological properties, supported by various studies and data tables.

Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Density1.199 g/cm³
Boiling Point426.1 °C
pKa14.42

Antimicrobial Properties

Recent studies have shown that Ethanone exhibits notable antimicrobial activity against various bacterial strains. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

  • Gram-positive bacteria :
    • Staphylococcus aureus : MIC = 15.625–62.5 μM
    • Enterococcus faecalis : MIC = 62.5–125 μM
  • Gram-negative bacteria :
    • Escherichia coli : MIC = 5–10 μg/mL
    • Pseudomonas aeruginosa : Comparable activity to linezolid (MIC = 2.5 μg/mL) .

The bactericidal mechanism involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

Antifungal Activity

Ethanone also demonstrates antifungal properties, particularly against fungi such as Candida species. The compound's efficacy is highlighted by its MIC values compared to standard antifungal agents like fluconazole:

  • Candida albicans : MIC = 106.91–208.59 μM (Fluconazole: MIC = 220.76 μM) .

Study on Biofilm Inhibition

A critical study evaluated Ethanone's ability to inhibit biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm biomass at concentrations ranging from 0.007 to 0.03 mg/mL, showcasing its potential as an antibiofilm agent .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of Ethanone derivatives reveal that modifications to the indole structure can enhance biological activity. For instance, compounds with electron-donating groups exhibited increased antimicrobial potency due to improved membrane penetration and interaction with bacterial targets .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography is the gold standard for confirming stereochemistry and 3D structure. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data .
  • NMR spectroscopy (1H, 13C, 2D-COSY) resolves stereochemical ambiguities, particularly for the (2S)-configuration and hydroxymethyl group orientation.
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Table 1: Key spectral data for analogous indole-ethanone derivatives

TechniqueObserved Features (Example)Reference Compound
1H NMRδ 4.2–4.5 ppm (hydroxymethyl protons)1-(Indolin-7-yl)ethanone
X-rayC–O bond length: ~1.43 ÅMelatonin analogues

Basic: How can synthetic routes be optimized for this compound’s hydroxymethyl-indole core?

Methodological Answer:

  • Multi-step synthesis often involves:
    • Indole ring formation via Fischer indole synthesis or palladium-catalyzed coupling.
    • Stereoselective introduction of the hydroxymethyl group using chiral auxiliaries or enzymatic resolution.
    • Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during ketone formation.
  • Reaction monitoring via TLC or HPLC ensures intermediate purity.

Example: A 3-step synthesis of a related indole-ethanone achieved 68% yield using Boc protection .

Advanced: How does the hydroxymethyl group influence molecular interactions in receptor binding?

Methodological Answer:

  • Hydrogen bonding : The hydroxymethyl group can form water-mediated hydrogen bonds with residues like Arg1173 in CBP/p300 bromodomains, critical for inhibitory activity .
  • Hydrophobic interactions : Substituents on the indole ring (e.g., 5-Me, 5-Br) enhance binding affinity by occupying hydrophobic pockets, as seen in MT2 receptor antagonists .

Table 2: Impact of substituents on receptor binding (model system)

SubstituentMT2 Receptor Ki (nM)Selectivity (MT2/MT1)
None1115
5-Br1220
6-NO21481.5
Data adapted from melatonin receptor studies

Advanced: How can contradictions in pharmacological data (e.g., agonist vs. antagonist activity) be resolved?

Methodological Answer:

  • Functional assays : Use calcium flux or cAMP inhibition to distinguish agonist/antagonist behavior. For example, cyclobutanecarboxamide derivatives showed biphasic MT2 binding (1 pM and 148 nM), suggesting multiple receptor conformations .
  • Structural dynamics : Molecular dynamics simulations can reveal conformational changes in the receptor-ligand complex.
  • Control experiments : Validate selectivity via knockout cell lines or competitive binding assays.

Advanced: What strategies address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Co-crystallization : Use protein targets (e.g., bromodomains) to stabilize the ligand in a binding pocket .
  • Cryo-protectants : Add glycerol or ethylene glycol to prevent ice formation during data collection.
  • SHELX refinement : Employ twin refinement (TWIN/BASF commands) for twinned crystals .

Advanced: How to design derivatives for improved metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the hydroxymethyl group with trifluoromethyl or cyclopropyl to reduce oxidative metabolism.
  • Prodrug strategies : Mask polar groups (e.g., ester prodrugs) to enhance bioavailability, as seen in patented indole derivatives .
  • In vitro assays : Use liver microsomes or CYP450 inhibition studies to assess metabolic stability.

Key Considerations for Researchers:

  • Prioritize SHELX for crystallographic refinement due to its adaptability to complex datasets .
  • Cross-validate pharmacological data with orthogonal assays to mitigate false positives/negatives.
  • Leverage structural insights from related compounds (e.g., melatonin antagonists , bromodomain inhibitors ) to guide synthetic and functional studies.

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